(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13467033
Molecular Formula: C14H21BrN2O
Molecular Weight: 313.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21BrN2O |
|---|---|
| Molecular Weight | 313.23 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-5-7-12(15)8-6-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | VQSYKQKFKKRMNA-ZDUSSCGKSA-N |
| Isomeric SMILES | CCN(CC1=CC=C(C=C1)Br)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1=CC=C(C=C1)Br)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1=CC=C(C=C1)Br)C(=O)C(C(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, (2S)-2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide, reflects its stereochemistry and functional groups. Key structural features include:
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Stereochemistry: The (S)-configuration at the second carbon ensures enantiomeric specificity, which is critical for interactions with chiral biological targets.
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4-Bromo-benzyl group: Introduces electron-withdrawing effects and potential halogen bonding capabilities, influencing solubility and receptor binding .
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N-Ethyl and 3-methyl substitutions: Enhance lipophilicity and steric bulk, impacting pharmacokinetic properties such as membrane permeability.
Table 1: Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁BrN₂O | |
| Molecular Weight | 313.23 g/mol | |
| IUPAC Name | (2S)-2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide | |
| Stereochemistry | (S)-configuration at C2 | |
| Key Functional Groups | Bromoaromatic, tertiary amide, branched alkyl |
The compound’s Canonical SMILES string, CCN(CC1=CC=C(C=C1)Br)C(=O)C(C(C)C)N, encodes its connectivity and stereochemistry. Computational models predict a logP value indicative of moderate lipophilicity, suitable for blood-brain barrier penetration in neurological applications .
Synthesis and Preparation
The synthesis of (S)-2-amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide involves multi-step organic transformations, often starting from commercially available precursors like 4-bromobenzyl chloride and 3-methylbutyric acid. A representative pathway includes:
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Alkylation: Reaction of 4-bromobenzyl chloride with ethylamine to form N-ethyl-(4-bromo-benzyl)amine .
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Amidation: Coupling the amine intermediate with a protected (S)-2-amino-3-methylbutyric acid derivative using activating agents like HATU or EDC .
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Deprotection: Removal of amino-protecting groups (e.g., Boc or Fmoc) under acidic or basic conditions to yield the final product .
Critical parameters influencing yield and purity include:
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Solvent choice: Polar aprotic solvents (e.g., DMF, THF) optimize reaction kinetics .
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Catalysts: Palladium-based catalysts may facilitate bromo-group retention during coupling steps .
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Temperature: Controlled heating (40–60°C) prevents racemization at the stereogenic center .
Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility, with yields exceeding 70% under optimized conditions .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its functional groups:
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Bromoaromatic ring: Participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation for structural diversification .
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Tertiary amide: Resistant to hydrolysis under physiological conditions, enhancing metabolic stability.
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Amino group: Susceptible to acylation or sulfonation, facilitating prodrug development .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Halogen exchange | Pd(PPh₃)₄, arylboronic acids | Biaryl derivatives for SAR |
| N-Acylation | Acetic anhydride, DMAP | Prodrug synthesis |
| Reductive amination | NaBH₃CN, aldehydes | Secondary amine analogs |
These transformations underscore its utility as a scaffold in combinatorial chemistry .
Analytical Characterization
Advanced spectroscopic techniques confirm structural integrity and enantiomeric purity:
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NMR Spectroscopy:
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¹H NMR: Distinct signals for the ethyl group (δ 1.1–1.3 ppm), bromobenzyl protons (δ 7.2–7.6 ppm), and methyl branches (δ 0.9–1.0 ppm).
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¹³C NMR: Carbonyl resonance at δ 170–175 ppm confirms amide formation.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 313.23 ([M+H]⁺).
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Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring >99% ee .
X-ray crystallography of related analogs reveals a gauche conformation around the C-N bond, stabilizing the tertiary amide via intramolecular hydrogen bonding .
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